2-(3-Fluoro-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2,6-dimethoxyphenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 3-Fluoro-2,6-dimethoxyphenol.
Reduction: 3-Fluoro-2,6-dimethoxybenzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-(3-Fluoro-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in several scientific research fields:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to form carbon-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, it acts as a boron-containing reagent that reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-2,6-dimethoxyphenyl)boronic acid
- (3-Fluoro-2,6-dimethoxyphenyl)methanol
- 2-(3-Fluoro-2,6-dimethoxyphenyl)-2-methylpropanoic acid
Uniqueness
2-(3-Fluoro-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in forming carbon-carbon bonds. Its tetramethyl-1,3,2-dioxaborolane moiety provides enhanced stability compared to other boronic acids, making it a preferred reagent in various synthetic applications .
Properties
Molecular Formula |
C14H20BFO4 |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-(3-fluoro-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)11-10(17-5)8-7-9(16)12(11)18-6/h7-8H,1-6H3 |
InChI Key |
AOTUXWCOIFDRRS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)OC |
Origin of Product |
United States |
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